Nakinadine B

Description

Properties

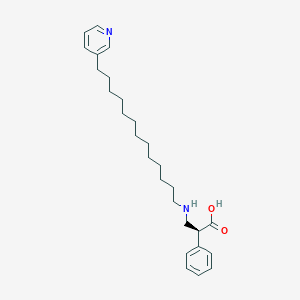

Molecular Formula |

C27H40N2O2 |

|---|---|

Molecular Weight |

424.6 g/mol |

IUPAC Name |

(2S)-2-phenyl-3-(13-pyridin-3-yltridecylamino)propanoic acid |

InChI |

InChI=1S/C27H40N2O2/c30-27(31)26(25-18-12-10-13-19-25)23-29-20-14-9-7-5-3-1-2-4-6-8-11-16-24-17-15-21-28-22-24/h10,12-13,15,17-19,21-22,26,29H,1-9,11,14,16,20,23H2,(H,30,31)/t26-/m1/s1 |

InChI Key |

GUFZADOGCBFXDU-AREMUKBSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CNCCCCCCCCCCCCCC2=CN=CC=C2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCCCCCCCCCCCCC2=CN=CC=C2)C(=O)O |

Synonyms |

nakinadine B |

Origin of Product |

United States |

Biosynthetic Investigations of Nakinadine B

Elucidation of β-Amino Acid Precursors

The building blocks for complex natural products are often derived from primary metabolism. In the case of β-amino acids, they are typically biosynthesized from their corresponding proteinogenic α-amino acid counterparts. rsc.orgrsc.org The core of Nakinadine B contains an α-phenyl-β-amino acid moiety. researchgate.net Based on the biosynthetic logic observed in other natural products, the primary precursor for this unit is proposed to be the α-amino acid, L-phenylalanine. rsc.org

General precursors for various β-amino acids found in nature are derived from common L-amino acids through specific enzymatic reactions. rsc.org For instance, L-aspartate serves as the precursor for β-alanine, and L-glutamate can be a precursor through C-C bond rearrangement mechanisms. rsc.orgrsc.org The structural similarity between L-phenylalanine and the β-amino acid in Nakinadine B strongly suggests it as the direct precursor.

Proposed Enzymatic Mechanisms for β-Amino Acid Formation

The conversion of α-amino acids into their β-isomers is a critical step mediated by a specific class of enzymes. rsc.orgrsc.org The formation of β-amino acids in nature primarily occurs through several established enzymatic routes, including intramolecular rearrangement, decarboxylation, and transamination. rsc.orgrsc.org

For the formation of the (S)-β-phenylalanine moiety found in compounds structurally related to Nakinadine B, the key enzymatic step is catalyzed by an aminomutase. nih.gov Specifically, a phenylalanine aminomutase (PAM) is a likely candidate for catalyzing the intramolecular rearrangement of the α-amino group of L-phenylalanine to the β-position. nih.gov These aminomutases are complex enzymes that often require cofactors to facilitate the 2,3-amino group migration. nih.gov

| Enzyme Class | Mechanism of Action | Precursor (Example) | Product (Example) | Relevance to Nakinadine B |

|---|---|---|---|---|

| Amino Mutase (e.g., PAM) | Catalyzes the intramolecular rearrangement of an amino group from the α- to the β-carbon. nih.gov | L-Phenylalanine | β-Phenylalanine | Proposed key enzyme for forming the β-amino acid core. |

| Aspartate Decarboxylase (ADC) | Catalyzes the decarboxylation of L-aspartate to form β-alanine. rsc.org | L-Aspartate | β-Alanine | General mechanism for β-amino acid formation, not directly for the Nakinadine B core. |

| Transaminase | Catalyzes the transfer of an amino group to a β-keto acid, forming a β-amino acid. nih.gov | β-Keto Acid | β-Amino Acid | An alternative, but less direct, proposed pathway. |

Incorporation Mechanisms of β-Amino Acids into Complex Natural Products

Once formed, the β-amino acid must be activated and incorporated into the growing molecular structure. This process is typically managed by large, multi-domain enzyme complexes like nonribosomal peptide synthetases (NRPS) or hybrid NRPS-polyketide synthases (PKS). rsc.orgresearchgate.net

The incorporation mechanism involves two main steps:

Activation: The β-amino acid is recognized and activated by an adenylation (A) domain within the synthetase complex. This step consumes ATP and results in an aminoacyl-adenylate intermediate, which is then tethered to a peptidyl carrier protein (PCP) or an acyl carrier protein (ACP) domain. rsc.orgresearchgate.net The selectivity of the A-domain is critical for ensuring the correct building block is chosen. rsc.org

Condensation: The activated β-amino acid, attached to its carrier protein, is then condensed with another building block. In many cases, the carboxylic acid of the β-amino acid starter unit condenses with an enolate α-carbon on an ACP-tethered acyl intermediate in a Claisen-type condensation. rsc.org Alternatively, the β-amino group can form an amide bond with a carboxylate. rsc.org

In natural products like macrolactams, the β-amino group is essential for the macrocyclization step that forms the final stable ring structure. rsc.org While the exact enzymatic machinery for Nakinadine B has yet to be characterized, it is hypothesized to follow these general principles of β-amino acid activation and incorporation common to many complex natural products. rsc.orgrsc.org

Synthetic Approaches to Nakinadine B

Asymmetric Total Synthesis Methodologies

The core of the synthetic strategies for Nakinadine B revolves around the stereocontrolled construction of the α-phenyl-β-amino acid core.

Davies' Asymmetric Synthesis Route

The first successful asymmetric synthesis of (–)-(S)-Nakinadine B was developed by Davies and coworkers. rsc.org This route established the absolute (S)-configuration of the natural product. rsc.org A key feature of this synthesis is the use of a chiral auxiliary to control the stereochemistry at the α-position.

A pivotal step in Davies' synthesis is the conjugate addition of lithium dibenzylamide to an N-α-phenylacryloyl SuperQuat derivative. rsc.orgrsc.orgacs.org This reaction serves to introduce the nitrogen functionality at the β-position of the molecule. rsc.orgdntb.gov.uamolaid.comgrafiati.comnih.gov The use of lithium dibenzylamide is crucial for the success of this transformation, leading to the formation of the desired β-amino acid precursor. acs.org

| Reagent | Substrate | Key Transformation |

| Lithium Dibenzylamide | N-α-phenylacryloyl SuperQuat derivative | Conjugate addition to form a β-amino acid precursor. rsc.orgrsc.org |

Following the conjugate addition, the resulting enolate is protonated in a diastereoselective manner. rsc.orgrsc.orgacs.org This in situ protonation is critical for establishing the stereocenter at the α-position. rsc.orgdntb.gov.uamolaid.comgrafiati.comnih.gov The choice of the proton source, 2-pyridone, plays a significant role in the high diastereoselectivity observed in this step. rsc.org This controlled protonation ensures the formation of the desired (S)-configuration at the carbon alpha to the carbonyl group. rsc.org

| Step | Key Feature | Outcome |

| Enolate Protonation | Use of 2-pyridone as a proton source. rsc.org | Diastereoselective formation of the α-stereocenter. rsc.orgrsc.org |

To complete the synthesis of Nakinadine B, the long aliphatic side chain is introduced via reductive N-alkylation. acs.orgrsc.orgacs.org This is achieved after the initial formation of the β-amino acid core. acs.org In this step, a primary amine, obtained after deprotection, is reacted with 13-(pyridin-3′-yl)tridecanal in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H). acs.org This reaction efficiently attaches the characteristic long-chain substituent to the nitrogen atom. acs.org

| Amine Precursor | Aldehyde | Reducing Agent | Product |

| Primary amine from β-amino acid core acs.org | 13-(pyridin-3′-yl)tridecanal acs.org | Sodium triacetoxyborohydride acs.org | N-alkylated β-amino acid derivative rsc.orgacs.org |

Reductive N-Alkylation for Long-Chain Introduction

Organocatalyzed Michael Addition and Aminoxylation Approaches

A notable and efficient strategy for the total synthesis of (S)-Nakinadine B hinges on a combination of organocatalyzed reactions. rsc.orgrsc.orgdntb.gov.ua This approach utilizes an asymmetric Michael addition mediated by a diphenylprolinol silyl (B83357) ether catalyst, followed by a key proline-catalyzed aminoxylation step to construct the core structure of the molecule. rsc.orgrsc.org The successful application of these reactions underscores the power of organocatalysis in constructing complex natural products with high stereocontrol. dntb.gov.ua

The initial key step in this synthetic sequence involves the asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes, a transformation catalyzed by diphenylprolinol silyl ether. organic-chemistry.orgscilit.com This type of organocatalyst is renowned for its efficacy in promoting conjugate additions with high enantioselectivity. organic-chemistry.orgtohoku.ac.jp The use of a silyl ether derivative of diphenylprolinol, such as the trimethylsilyl (B98337) (TMS) ether, enhances the catalyst's solubility and activity compared to the parent amino alcohol. tohoku.ac.jp This allows for lower catalyst loadings and shorter reaction times without compromising the stereochemical outcome. tohoku.ac.jp The methodology has proven to be robust, applicable to a wide array of aldehydes and nitroalkenes, and consistently yields products in nearly optically pure form, often with 99% enantiomeric excess (ee). tohoku.ac.jp In the context of Nakinadine B's synthesis, this reaction establishes the first stereocenter with high fidelity. rsc.orgrsc.org

Diphenylprolinol Silyl Ether Mediation

Synthesis of the α-phenyl-β²-amino Acid Core Unit

Table 1: Comparison of Synthetic Approaches to the α-phenyl-β²-amino Acid Core of (S)-Nakinadine B

| Feature | Garg & Pandey Approach | Smith & Co-workers Approach |

| Key Catalysis | Organocatalyzed Michael Addition & Aminoxylation rsc.org | Cooperative Isothiourea & Brønsted Acid Catalysis nih.govd-nb.info |

| Catalysts Used | Diphenylprolinol silyl ether, L-proline rsc.org | Isothiourea (HyperBTM·HCl), Brønsted Acid nih.govd-nb.info |

| Overall Yield | 28% rsc.org | 44% nih.govd-nb.info |

| Number of Steps | 6 (with column chromatography) rsc.org | 5 nih.govd-nb.info |

| Reported Purity | Single diastereomer from key step rsc.org | 93:7 enantiomeric ratio (final product) nih.govd-nb.info |

Enantioselective Synthesis and Stereochemical Control

The synthesis of Nakinadine B presents a significant challenge in controlling stereochemistry due to the presence of a chiral α-phenyl-β²-amino acid core. rsc.org Achieving high enantioselectivity and stereochemical purity is paramount, as the biological activity of chiral molecules is often dependent on a single enantiomer. nih.gov

Determination of Absolute Configuration of (S)-Nakinadine B

The absolute configuration of the naturally occurring Nakinadine B was determined to be (S) by Kobayashi and co-workers. rsc.orgacs.org This assignment was established through the use of 2D NMR spectroscopic studies and analysis of 1H–13C coupling constants. rsc.orgacs.org The (2S)-configuration of Nakinadine B is consistent with the configurations assigned to other members of the same alkaloid family, such as Nakinadine C and the proposed configuration for Nakinadine A, suggesting they are homochiral at the C(2) position. acs.orgacs.org Synthetic efforts have subsequently confirmed this assignment by correlating the spectroscopic and specific rotation data of the synthetic (S)-enantiomer with that of the natural product. nih.govd-nb.info

Impact of Synthetic Methodology on Stereochemical Purity

The chosen synthetic methodology has a direct and profound impact on the stereochemical purity of the final Nakinadine B product. rsc.orgnih.gov Enantiomeric purity is a critical quality attribute for therapeutic molecules, as the presence of undesired stereoisomers can affect efficacy or introduce unwanted biological effects. nih.gov

In the synthesis reported by Garg and Pandey, the combination of a diphenylprolinol silyl ether-mediated Michael addition and a subsequent L-proline-catalyzed aminoxylation provides stringent stereochemical control. rsc.org The aminoxylation step, in particular, was reported to produce a key diol intermediate as a single diastereomer, which was carried through to the final product, ensuring high stereochemical purity. rsc.org

Alternatively, the enantioselective synthesis employing cooperative isothiourea and Brønsted acid catalysis demonstrates a different approach to achieving stereocontrol. nih.govd-nb.info This method furnished the α-aryl-β²-amino ester intermediate with high enantioselectivity (up to 96:4 er). nih.govd-nb.info The resulting (S)-Nakinadine B was obtained with a final enantiomeric ratio of 93:7. nih.govd-nb.info

Pharmacological and Biological Activity Profiling of Nakinadine B

Antiviral Activities

The antiviral effects of Nakinadine B are attributed to its capacity to interfere with essential viral replication processes. This is achieved by targeting and inhibiting specific viral enzymes.

Hepatitis C Virus (HCV) NS3 Helicase Inhibition

Nakinadine B has been identified as an inhibitor of the Hepatitis C Virus (HCV) NS3 helicase. The NS3 helicase is a vital enzyme for HCV replication, as it is responsible for unwinding the viral RNA genome. The inhibition of this enzyme's activity disrupts the viral replication cycle. Studies have shown that Nakinadine B can inhibit the activity of the NS3 helicase, an essential component for viral replication. frontiersin.orgmdpi.com In vitro assays have demonstrated that Nakinadine B exhibits inhibitory activity against HCV NS3 helicase. nih.gov

Hepatitis C Virus (HCV) NS3 Protease Inhibition

In addition to its action on the helicase domain, Nakinadine B also targets the NS3 protease of the Hepatitis C Virus. The NS3 protease is critical for viral maturation as it cleaves the viral polyprotein into individual, functional proteins. xiahepublishing.commdpi.commedcraveonline.com Nakinadine B has been shown to be an effective inhibitor of this protease. nih.gov The dual inhibition of both the helicase and protease functions of the multifunctional NS3 protein makes Nakinadine B a significant subject of antiviral research. nih.gov

SARS-CoV-2 Targeting

Recent research has explored the potential of Nakinadine B as an antiviral agent against SARS-CoV-2. Computational studies, including molecular docking, have indicated that Nakinadine B may effectively target key enzymes of this virus. nih.govnih.govresearchgate.net

Nakinadine B has been identified as a potential inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), the core enzyme for viral RNA replication. nih.govuochb.czfrontiersin.org In silico studies have shown that Nakinadine B can bind to the active site of the RdRp with significant affinity. nih.govresearchgate.net Molecular dynamics simulations have further suggested that Nakinadine B can form a stable complex with the RdRp, with a low binding energy of -45.1 kJ/mol, which is comparable to the binding energy of the known antiviral drug remdesivir. nih.gov This suggests that Nakinadine B could potentially interfere with the synthesis of the viral genome.

Alongside its potential action on RdRp, Nakinadine B has been investigated as an inhibitor of the SARS-CoV-2 main protease (3CLpro). mdpi.comfrontiersin.org This enzyme is crucial for processing viral polyproteins into their functional forms. mdpi.com Molecular docking studies have shown that Nakinadine B fits well into the binding pocket of the 3CLpro. nih.govnih.govresearchgate.net These computational findings suggest a dual-inhibitory potential against both RdRp and 3CLpro, which could be advantageous in hindering viral replication. nih.gov

| Antiviral Target | Virus | Measurement Type | Value |

| NS3 Helicase | Hepatitis C Virus (HCV) | IC50 | Not explicitly quantified in the provided context |

| NS3 Protease | Hepatitis C Virus (HCV) | IC50 | Not explicitly quantified in the provided context |

| RNA-Dependent RNA Polymerase (RdRp) | SARS-CoV-2 | Binding Energy | -45.1 kJ/mol nih.gov |

| Main Protease (3CLpro) | SARS-CoV-2 | Binding Affinity | Good interaction observed in docking studies nih.govresearchgate.net |

RNA-Dependent RNA Polymerase (RdRp) Inhibition

Anti-Quorum Sensing Activities

Nakinadine B has been identified as a compound with significant anti-quorum sensing (QS) properties. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density, often regulating virulence and biofilm formation. nih.govresearchgate.net The ability of Nakinadine B to interfere with this system suggests its potential as a modulator of bacterial pathogenicity. researchgate.net

Inhibition of Bacterial Quorum Sensing Regulators

In silico studies have demonstrated the potential of Nakinadine B to act as a potent antagonist of key transcriptional regulators in bacterial quorum sensing systems. nih.gov Molecular docking analyses have been performed to investigate the binding energies between Nakinadine B and specific QS signaling proteins in different bacterial species. nih.govresearchgate.net

Pseudomonas aeruginosa is an opportunistic pathogen that utilizes multiple QS systems to control the expression of virulence factors and biofilm formation. researchgate.net Among the key regulators in these systems are LasR and PqsE. Computational screening of natural compounds identified Nakinadine B as a potent QS antagonist. nih.govresearchgate.net While another compound, catechin, showed a stronger interaction with the LasR regulator, Nakinadine B demonstrated a significant binding affinity for the PqsE protein. nih.gov PqsE plays a crucial role in the Pseudomonas quinolone signal (PQS) pathway, which regulates the production of virulence factors like pyocyanin (B1662382) and lectins. The interaction of Nakinadine B with PqsE was calculated to have a favorable binding energy, suggesting it may disrupt the PqsE-RhlR interplay that is critical for expressing virulence phenotypes. nih.gov

Molecular dynamics simulations further supported the stability of the Nakinadine B-PqsE complex over time. nih.govresearchgate.net These findings indicate that Nakinadine B can interfere with the QS cascade in P. aeruginosa, primarily by targeting the PqsE regulator. nih.gov

Chromobacterium violaceum is a bacterium commonly used as a model organism for screening anti-QS compounds because its production of the purple pigment violacein (B1683560) is regulated by the CviI/CviR QS system. frontiersin.org In this system, CviR is the transcriptional regulator. frontiersin.orgresearchgate.net Computational studies have shown that Nakinadine B interacts effectively with CviR. nih.govresearchgate.net It was identified as a potent QS antagonist, displaying a strong and stable interaction with the CviR protein during molecular simulations. nih.govresearchgate.netresearchgate.net The binding energy for the interaction between Nakinadine B and CviR was found to be particularly noteworthy. nih.govresearchgate.net

Table 1: Molecular Docking Scores of Nakinadine B with Quorum Sensing Regulators

| Target Protein | Organism | Binding Energy (XP GScore/Glide Score) | Reference |

|---|---|---|---|

| PqsE | Pseudomonas aeruginosa | -7.442 kcal/mol | nih.govresearchgate.net |

| CviR | Chromobacterium violaceum | -10.34 kcal/mol | nih.govresearchgate.net |

Pseudomonas aeruginosa (LasR, PqsE)

Modulation of Bacterial Virulence Factors

The inhibition of QS regulators like PqsE and CviR by Nakinadine B directly implies its ability to modulate bacterial virulence. nih.govresearchgate.net QS systems are responsible for controlling a wide array of virulence factors, including the production of toxins, enzymes, and components necessary for biofilm formation. nih.govfrontiersin.org By binding to these regulatory proteins, Nakinadine B can disrupt the signaling cascade that leads to the coordinated expression of these pathogenic determinants. nih.gov Therefore, Nakinadine B is suggested to be a QS modulator that may reduce the virulence factors of drug-resistant bacteria. researchgate.netresearchgate.net This interference represents a promising strategy to disarm pathogenic bacteria rather than killing them, which could reduce the selective pressure for the development of resistance.

Cytotoxic Activities

In addition to its anti-quorum sensing profile, Nakinadine B has been evaluated for its cytotoxic effects against cancer cell lines.

Activity against Murine Leukemia Cell Lines (L1210)

Nakinadine B has demonstrated cytotoxic activity against the L1210 murine leukemia cell line. researchgate.net Research has established a specific inhibitory concentration for this activity. This finding places Nakinadine B among various natural and synthetic compounds that are investigated for their potential as antineoplastic agents against leukemia cell lines like L1210. researchgate.netsemanticscholar.orgnih.govnih.gov

Table 2: Cytotoxicity of Nakinadine B against L1210 Murine Leukemia Cells

| Cell Line | Activity | Value | Reference |

|---|---|---|---|

| L1210 Murine Leukemia | IC₅₀ | 3.0 µg/mL | researchgate.net |

Activity against Human Epidermoid Carcinoma Cell Lines (KB)

Nakinadine B has demonstrated notable cytotoxic activity against human epidermoid carcinoma (KB) cell lines in in-vitro studies. hilarispublisher.comresearchgate.net Research into this marine alkaloid has identified its potential as a cytotoxic agent against various tumor cell lines. hilarispublisher.com

The cytotoxicity of Nakinadine B against the KB human epidermoid carcinoma cell line was quantified, revealing its inhibitory effects on the proliferation of these cancer cells. researchgate.net

Detailed findings from these studies are presented below:

| Compound | Cell Line | Activity | Value |

| Nakinadine B | KB (Human Epidermoid Carcinoma) | IC₅₀ | 2.5 µg/mL |

| Nakinadine B | L1210 (Murine Leukemia) | IC₅₀ | 1.3 µg/mL |

The data indicates that Nakinadine B is active against the KB cell line, with a half-maximal inhibitory concentration (IC₅₀) of 2.5 µg/mL. researchgate.net For comparison, its activity against L1210 murine leukemia cells was found to be slightly more potent, with an IC₅₀ value of 1.3 µg/mL. researchgate.net This cytotoxic profile highlights Nakinadine B as a compound of interest in the study of potential anticancer agents. hilarispublisher.com

Computational and in Silico Investigations of Nakinadine B

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.commdpi.com This method is frequently used to predict the binding mode and affinity of a small molecule, such as Nakinadine B, to the binding site of a target protein.

Molecular docking studies have been utilized to predict the binding energies of Nakinadine B with several key proteins. These predicted energies, often expressed in kcal/mol or kJ/mol, indicate the strength of the interaction between Nakinadine B and the protein's active site. A lower binding energy generally suggests a more stable and favorable interaction. researchgate.net

In a study investigating potential inhibitors of enzymes from the novel coronavirus (SARS-CoV-2), Nakinadine B was docked with the 3CL main protease (3CLpro) and the RNA-dependent RNA polymerase (RdRp). The results showed that Nakinadine B exhibited a binding energy of -69.8 kJ/mol with the 3CL main protease and -45.1 kJ/mol with RdRp. mdpi.com Notably, its interaction with RdRp was comparable to that of the known antiviral drug remdesivir, which had a binding energy of -44.8 kJ/mol. mdpi.com

Another area of investigation has been the potential of Nakinadine B to act as a quorum sensing (QS) inhibitor in bacteria. QS is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. researchgate.net Molecular docking studies explored the interaction of Nakinadine B with QS transcriptional regulators. Specifically, Nakinadine B demonstrated a strong binding affinity for PqsE from Pseudomonas aeruginosa and CviR from Chromobacterium violaceum, with XP GScore values of -7.442 kcal/mol and -10.34 kcal/mol, respectively. researchgate.netnih.gov

Furthermore, the potential of Nakinadine B as an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease has been explored. dovepress.com Docking studies revealed that Nakinadine B possessed a strong binding affinity for the protease domain, achieving hydrogen bonding with the Thr40 residue. dovepress.com

| Target Protein | Organism/Virus | Predicted Binding Energy |

|---|---|---|

| 3CL main protease (3CLpro) | SARS-CoV-2 | -69.8 kJ/mol |

| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | -45.1 kJ/mol |

| PqsE | Pseudomonas aeruginosa | -7.442 kcal/mol (XP GScore) |

| CviR | Chromobacterium violaceum | -10.34 kcal/mol (XP GScore) |

| HCV NS3/4A Protease | Hepatitis C Virus | Data not available in this format |

Molecular Dynamics Simulations

To further investigate the stability of the predicted protein-ligand complexes, molecular dynamics (MD) simulations are often employed. nih.govnih.gov These simulations provide a detailed view of the dynamic behavior of the complex over time, offering insights into its structural stability and the nature of the interactions.

MD simulations have been conducted to assess the stability of Nakinadine B when complexed with its target proteins. In the context of quorum sensing inhibition, MD simulations running for 50 nanoseconds demonstrated that the complexes of Nakinadine B with both PqsE and CviR were stable. researchgate.netnih.gov The stability was evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. researchgate.netresearchgate.net A stable RMSD plot indicates that the ligand remains bound within the protein's active site without significant conformational changes. researchgate.net

Similarly, in the investigation of SARS-CoV-2 inhibitors, Nakinadine B was selected for MD simulation studies based on its promising docking results with both the 3CL main protease and RdRp. mdpi.comnih.gov These simulations aimed to confirm the stability of the interactions and provide a more dynamic picture of the binding.

Binding Free Energy Calculations (e.g., MM/GBSA)

To obtain a more quantitative estimate of the binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used. frontiersin.orgnih.govnih.gov This approach calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.

In a study investigating potential inhibitors for a specific target, the binding free energy for Nakinadine B was calculated using the MM/GBSA method. The analysis of the molecular dynamics simulation results revealed a binding free energy of -56 ± 10.55 for the Nakinadine B complex. figshare.com This value provides a more refined prediction of the binding affinity compared to docking scores alone.

| Compound | Target | MM/GBSA Binding Free Energy |

|---|---|---|

| Nakinadine B | Not Specified in Source | -56 ± 10.55 |

Structure Activity Relationship Sar Studies and Analogue Development of Nakinadine B

Identification of Essential Structural Motifs for Biological Efficacy

The biological activity of Nakinadine B is intrinsically linked to its unique chemical architecture. SAR studies, while not exhaustively comprehensive for every aspect of its functionality, have highlighted several key structural motifs that are considered essential for its efficacy.

The β-amino acid moiety is a central and critical feature of the Nakinadine B structure. researchgate.net This structural element is less common in nature than its α-amino acid counterparts and is known to confer unique conformational properties and resistance to proteolytic degradation in peptides. researchgate.net The presence and specific configuration of this β-amino acid are believed to be fundamental to the biological activities observed for Nakinadine B.

The long alkyl side chain significantly influences the lipophilicity of Nakinadine B, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets within target proteins. nih.govnih.govmdpi.com Studies on other bioactive molecules with long alkyl chains have demonstrated that the length of this chain can dramatically impact biological activity, with optimal lengths often required for maximum potency. nih.govnih.gov While specific studies on varying the alkyl chain length of Nakinadine B are not extensively reported, this feature is presumed to be a key determinant of its bioactivity.

Finally, the stereochemistry of Nakinadine B is of paramount importance. researchgate.net The specific three-dimensional arrangement of atoms, particularly at the chiral centers of the β-amino acid, dictates how the molecule fits into the binding sites of its biological targets. nih.gov Asymmetric synthesis has been a key focus in Nakinadine B research, underscoring the necessity of obtaining the correct enantiomer for biological evaluation. rsc.org

Rational Design and Synthesis of Nakinadine B Analogues and Derivatives

The insights gained from understanding the essential structural motifs of Nakinadine B have paved the way for the rational design and synthesis of analogues and derivatives with the aim of enhancing its therapeutic potential.

Exploration of Modifications for Enhanced Activity

The rational design of Nakinadine B analogues focuses on systematically modifying its core structure to improve properties such as potency, selectivity, and metabolic stability. nih.govnih.gov One common strategy involves altering the substituents on the pyridine (B92270) ring to fine-tune electronic and steric properties, potentially leading to stronger interactions with target proteins. rsc.org Another approach is the modification of the long alkyl chain to optimize lipophilicity and improve pharmacokinetic profiles. researchgate.net Furthermore, the synthesis of diastereomers and enantiomers of Nakinadine B and its analogues is crucial for elucidating the stereochemical requirements for activity and identifying the most potent stereoisomer. researchgate.net

Strategies for Analogue Preparation from Synthetic Intermediates

Several synthetic strategies have been developed to access Nakinadine B and its analogues. A key approach involves the enantioselective synthesis of the α-aryl-β²-amino ester core, which serves as a crucial synthetic intermediate. researchgate.net One effective method utilizes cooperative isothiourea and Brønsted acid catalysis for the enantioselective aminomethylation of an arylacetic acid ester. researchgate.net This intermediate can then be further elaborated to yield (S)-Nakinadine B through steps such as hydrogenolysis and reductive amination with an appropriate aldehyde, followed by ester hydrolysis. researchgate.net This modular synthetic route allows for the facile introduction of diversity at various positions of the Nakinadine B scaffold, enabling the preparation of a library of analogues for SAR studies. For instance, by using different aldehydes in the reductive amination step, analogues with varied alkyl chains can be synthesized. Similarly, modifications to the starting arylacetic acid ester can lead to analogues with different aromatic moieties.

Computational Approaches in SAR Analysis

Computational chemistry has emerged as a powerful tool for investigating the SAR of Nakinadine B at a molecular level, providing insights that are often difficult to obtain through experimental methods alone.

Molecular docking studies have been employed to predict the binding modes of Nakinadine B with various biological targets. researchgate.netacs.org These studies have identified potential interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the binding pocket of proteins. For example, computational screening of marine sponge metabolites identified Nakinadine B as a potential inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). acs.org

Molecular dynamics (MD) simulations have been used to further investigate the stability of the Nakinadine B-protein complexes predicted by docking. researchgate.net These simulations provide a dynamic view of the interactions over time and can help to validate the initial docking poses. The analysis of MD trajectories can reveal important information about the conformational changes in both the ligand and the protein upon binding.

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method has been applied to estimate the binding free energies of Nakinadine B and its analogues to their targets. researchgate.netacs.org This approach allows for a more quantitative prediction of binding affinity and can be used to rank different analogues, thereby guiding the rational design of more potent compounds. For instance, MM/GBSA calculations were performed on Nakinadine B docked to the SARS-CoV-2 RdRp, providing a numerical estimate of its binding affinity. acs.org

Interactive Data Table: Computational Docking and Binding Energy of Nakinadine B

| Target Protein | Computational Method | Docking Score (kcal/mol) | Binding Energy (MM/GBSA) (kcal/mol) | Key Interacting Residues | Reference |

| SARS-CoV-2 RdRp | Molecular Docking, MD, MM/GBSA | - | -56.0 ± 10.55 | Not explicitly stated | researchgate.netacs.org |

| SARS-CoV-2 3CLpro | Molecular Docking, MD | -69.8 kJ/mol (Binding Energy) | - | Thr45, Glu166 | mdpi.com |

| Quorum Sensing Protein CviR | Molecular Docking | -10.34 | - | Not explicitly stated | researchgate.net |

| Quorum Sensing Protein PqsE | Molecular Docking | -7.442 | - | Not explicitly stated | researchgate.net |

Future Research Directions for Nakinadine B

Expanded Screening for Broader Biological Activities

Initial studies have revealed that Nakinadine B possesses cytotoxic properties against murine leukemia and human epidermoid KB cells. kyoto-u.ac.jp However, the full spectrum of its biological activities remains largely unexplored. Future research should prioritize a systematic and expanded screening of Nakinadine B against a diverse array of biological targets.

Recent computational and in vitro studies have already pointed towards promising new applications. For instance, Nakinadine B has been identified as a potential inhibitor of the Hepatitis C virus (HCV) NS3/4A protease-helicase enzyme, suggesting its potential as an anti-HCV drug candidate. wjgnet.comnih.gov Furthermore, in silico models have indicated that Nakinadine B may act as a dual inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the 3CL main protease, highlighting its potential as a lead compound for the development of anti-COVID-19 therapeutics. mdpi.comtandfonline.com

Beyond its antiviral potential, Nakinadine B has also been investigated as a quorum sensing inhibitor, which could offer a novel approach to combating bacterial infections by disrupting their communication systems. researchgate.netmdpi.com Expanded screening efforts should therefore include a wide range of bacterial and fungal pathogens, as well as other viral targets. Investigating its effects on various cancer cell lines, beyond those initially tested, could also uncover more potent and selective cytotoxic activities.

Development of Novel and More Efficient Synthetic Strategies

The limited availability of Nakinadine B from its natural source necessitates the development of efficient and scalable synthetic routes. While the first asymmetric synthesis of (-)-(S)-Nakinadine B has been accomplished, the development of more streamlined and cost-effective methods is crucial for facilitating further biological evaluation and structure-activity relationship (SAR) studies. rsc.org

Recent advancements have focused on novel catalytic methods. For example, aza-Michael addition-asymmetric protonation reactions using chiral thiourea-boronic acid hybrid catalysts have been explored for the synthesis of the chiral β2-amino acid core of Nakinadine B. kyoto-u.ac.jpresearchgate.net This approach offers a more direct route to the natural product and its derivatives. kyoto-u.ac.jp Another key strategy has been the use of conjugate addition of lithium dibenzylamide to an N-α-phenylacryloyl SuperQuat derivative, which allows for diastereoselective enolate protonation as a key step. rsc.org

Advanced Computational Modeling and Predictive Studies

Computational modeling has already proven to be a valuable tool in predicting the biological targets of Nakinadine B. mdpi.com Advanced computational studies, including molecular docking and molecular dynamics (MD) simulations, can provide deeper insights into the molecular basis of its activity and guide the rational design of more potent and selective analogues. tandfonline.combiorxiv.org

For instance, molecular docking studies have been instrumental in identifying Nakinadine B as a potential inhibitor of SARS-CoV-2 enzymes. mdpi.com MD simulations can further be used to predict the stability of the Nakinadine B-target complex and to identify key amino acid residues involved in the binding interaction. tandfonline.com These predictive models can help prioritize which analogues to synthesize and test, thereby saving time and resources. biorxiv.orgnih.gov

Future computational work should focus on developing more accurate and predictive quantitative structure-activity relationship (QSAR) models. These models can correlate the structural features of Nakinadine B and its analogues with their biological activities, enabling the in silico design of new compounds with improved properties. slideshare.net Integrating computational predictions with experimental validation will be key to accelerating the drug discovery process. biorxiv.org

Investigation of Nakinadine B and its Analogues as Chemical Probes

The unique structure and biological activity of Nakinadine B make it an attractive scaffold for the development of chemical probes. researchgate.net Chemical probes are powerful tools used to study biological processes and to identify and validate new drug targets. chemrxiv.org The synthesis of Nakinadine B analogues is a critical first step in this direction. aablocks.comacs.org

By systematically modifying the structure of Nakinadine B, researchers can develop analogues with specific properties, such as fluorescent tags or photoaffinity labels. sigmaaldrich.com These modified molecules can be used to visualize the cellular localization of Nakinadine B, to identify its protein binding partners, and to elucidate its mechanism of action at the molecular level. researchgate.net

The development of a library of Nakinadine B analogues will be essential for exploring its structure-activity relationships and for identifying the key pharmacophoric features responsible for its biological effects. researchgate.net These analogues can then be used as chemical probes to investigate a wide range of biological questions, from understanding the intricacies of viral replication to dissecting the signaling pathways involved in cancer cell proliferation. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Nakinadine B, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of (-)-(2S,3R,Z)-nakinadine involves a key step where phenylmagnesium bromide reacts with an imine in the presence of MgBr₂. This reaction proceeds via a proposed transition state (TS) that governs stereoselectivity, favoring the formation of the desired diastereomer . Critical parameters include temperature control (e.g., -78°C for Grignard reagent stability) and stoichiometric ratios of MgBr₂ to stabilize intermediates. For reproducibility, experimental protocols must detail quenching methods and purification techniques (e.g., column chromatography with silica gel) to isolate the product .

Q. How should researchers characterize the purity and structural identity of newly synthesized Nakinadine B?

- Methodological Answer : New compounds require combined analytical validation:

- Nuclear Magnetic Resonance (NMR) : Assign all protons and carbons, with emphasis on coupling constants to confirm stereochemistry (e.g., J-values for vicinal protons in the piperidinone ring) .

- High-Resolution Mass Spectrometry (HRMS) : Match experimental and theoretical molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₅NO₃).

- Chromatographic Purity : HPLC/GC data with retention times and baseline separation from byproducts .

Q. What computational methods are validated for predicting Nakinadine B’s physicochemical properties?

- Methodological Answer : Use molecular docking (e.g., Glide XP scoring) and molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability with target proteins (e.g., LasR, CviR). Key metrics include RMSD (<2 Å), radius of gyration (rGyr), and hydrogen bond persistence . For drug-likeness, employ QikProp or SwissADME to evaluate Lipinski’s Rule of Five and toxicity profiles .

Advanced Research Questions

Q. How can contradictions in experimental vs. computational data for Nakinadine B’s bioactivity be systematically resolved?

- Methodological Answer : Apply iterative contradiction analysis:

Data Triangulation : Compare in vitro assays (e.g., MIC values against bacterial strains) with docking scores (e.g., XP GScore discrepancies).

Parameter Optimization : Adjust force fields (e.g., OPLS4 vs. CHARMM) in MD simulations to reconcile stability metrics (e.g., RMSF fluctuations) with experimental IC₅₀ values .

Error Propagation Analysis : Quantify uncertainties in synthesis yields and assay replicates using Monte Carlo simulations .

Q. What experimental designs are optimal for validating Nakinadine B’s quorum-sensing inhibition (QSI) in multidrug-resistant pathogens?

- Methodological Answer : A three-phase approach is recommended:

- Phase 1 (In Silico) : Use molecular docking to prioritize targets (e.g., PqsE in P. aeruginosa with XP GScore thresholds ≤-7.5 kcal/mol) .

- Phase 2 (In Vitro) : Conduct time-kill assays with sub-MIC concentrations and monitor virulence factors (e.g., pyocyanin production via LC-MS) .

- Phase 3 (In Vivo) : Use a Galleria mellonella infection model with survival curves analyzed via Kaplan-Meier and Cox proportional hazards regression .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of Nakinadine B?

- Methodological Answer : Implement pharmacokinetic-pharmacodynamic (PK/PD) modeling:

- ADME Profiling : Measure plasma protein binding (equilibrium dialysis), metabolic stability (microsomal assays), and bioavailability (rodent PK studies) .

- Dose-Response Bridging : Use Emax models to correlate in vitro IC₅₀ with in vivo effective doses, adjusting for tissue penetration (e.g., logP vs. BBB permeability) .

Data Presentation & Ethical Compliance

Q. What statistical frameworks are recommended for analyzing Nakinadine B’s dose-dependent effects?

- Methodological Answer :

- Dose-Response Curves : Fit data to a four-parameter logistic model (GraphPad Prism) with Hill slopes and 95% CI for EC₅₀ .

- Multiplicity Adjustments : Apply Tukey’s HSD for pairwise comparisons in multi-arm studies .

- Power Analysis : Calculate sample size a priori using G*Power (α=0.05, β=0.2, effect size ≥1.5) .

Q. How to ethically justify animal studies for Nakinadine B’s therapeutic potential?

- Methodological Answer : Follow ARRIVE 2.0 guidelines:

- 3Rs Compliance : Detail Replacement (e.g., in silico models for acute toxicity), Reduction (optimal group sizes via power analysis), and Refinement (e.g., analgesia protocols) .

- IACUC Approval : Submit protocols for review, including endpoints (e.g., humane euthanasia criteria) and veterinary oversight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.